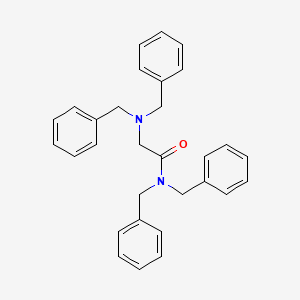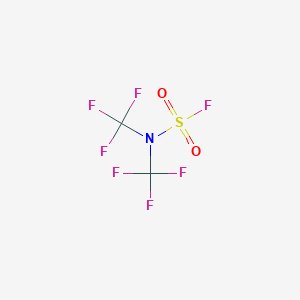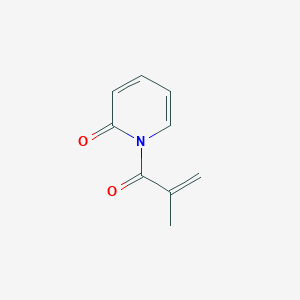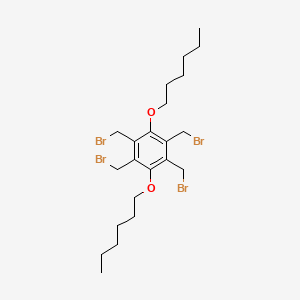
1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is an organic compound characterized by the presence of bromomethyl and hexyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene typically involves the bromination of a precursor compound, such as 1,2,4,5-tetramethylbenzene, followed by the introduction of hexyloxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated derivatives.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution and oxidation reactions, leading to the formation of new functional groups. These transformations can affect the compound’s interactions with other molecules and its overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: Lacks the hexyloxy groups, making it less versatile in certain applications.
1,3,5-Tris(bromomethyl)benzene: Contains fewer bromomethyl groups, leading to different reactivity and applications.
Hexakis(bromomethyl)benzene: Contains more bromomethyl groups, which can lead to increased reactivity but also more complex handling.
Uniqueness
1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is unique due to the presence of both bromomethyl and hexyloxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
117408-76-1 |
|---|---|
Formule moléculaire |
C22H34Br4O2 |
Poids moléculaire |
650.1 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis(bromomethyl)-3,6-dihexoxybenzene |
InChI |
InChI=1S/C22H34Br4O2/c1-3-5-7-9-11-27-21-17(13-23)19(15-25)22(20(16-26)18(21)14-24)28-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
YULCSLCFZAOWNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C(=C(C(=C1CBr)CBr)OCCCCCC)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



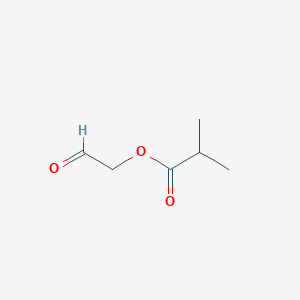
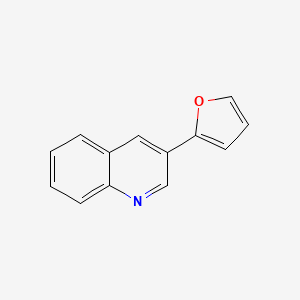
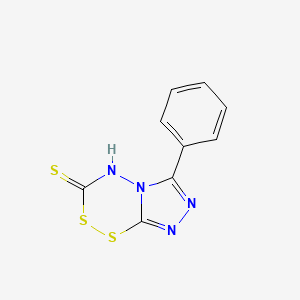



![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
